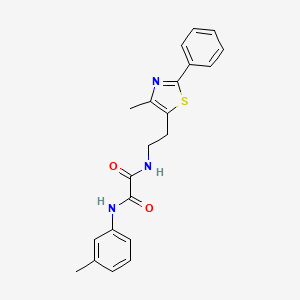

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(13-14)24-20(26)19(25)22-12-11-18-15(2)23-21(27-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYIUPSCAJECBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives followed by oxalamide coupling. The following steps outline a general synthetic route:

-

Preparation of Thiazole Derivative :

- The thiazole ring is synthesized through condensation reactions involving appropriate aryl halides and thioamide precursors.

- Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure of the thiazole derivative.

-

Formation of Oxalamide :

- The oxalamide moiety is introduced via reaction with oxalyl chloride or similar reagents.

- The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated notable activity against Staphylococcus aureus, suggesting potential for use in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This results in increased apoptosis in cancer cells, particularly in leukemia models .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (leukemia) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that the compound exhibited superior activity compared to standard antibiotics against resistant bacterial strains . -

Anticancer Mechanism Investigation :

Another study focused on the anticancer properties of this compound, revealing that it triggers apoptosis via modulation of the apoptotic pathway in leukemia cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

a) N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

b) N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

- Structure : Dimethoxybenzyl and pyridylethyl substituents.

- Metabolism : Rapid hepatic metabolism without amide hydrolysis, suggesting metabolic instability in oxalamides with electron-rich aromatic groups .

- the neutral thiazole in the target compound. Dimethoxy groups may enhance oxidative metabolism compared to the methyl and phenyl groups in the target compound .

Thiazole-Containing Analogs

a) 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9)

b) N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

- Structure : Thiazolo-triazole fused ring system with 4-methoxyphenyl and phenyl groups.

- Properties: Molecular weight 421.5; Smiles notation indicates extended conjugation .

- the simpler thiazole in the target compound. Methoxy group may reduce lipophilicity compared to the methyl and phenyl substituents in the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Thiazole-containing compounds (e.g., compound 9) exhibit higher yields (65–90%) compared to oxalamides with alkoxyaryl groups (35–52%), likely due to favorable cyclization kinetics .

- Metabolic Stability : Oxalamides with electron-donating groups (e.g., methoxy, methyl) show rapid hepatic metabolism, whereas thiazole rings may slow degradation due to steric hindrance .

- Bioactivity : Thiazolo-triazole analogs (e.g., ) demonstrate enhanced binding to enzyme active sites compared to simple thiazoles, suggesting the target compound’s thiazole-ethyl linker may balance potency and solubility.

Q & A

Q. What are the standard synthetic routes for N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide?

The compound is synthesized via multi-step protocols involving coupling reactions. Key steps include:

- Amide bond formation : Reacting substituted thiazole-ethylamine intermediates with oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions with catalysts like triethylamine .

- Solvent optimization : Toluene:water mixtures (8:2) are used for azide substitutions, while DMF or THF facilitates coupling reactions .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol or pet-ether) ensures purity .

Q. How is the structural identity of this compound confirmed?

Characterization relies on:

- Spectroscopy : -NMR and -NMR confirm proton/carbon environments (e.g., thiazole C-5 methyl at δ 2.4 ppm, oxalamide NH signals at δ 10–12 ppm) .

- Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H] at m/z 434.12) .

- Elemental analysis : C, H, N, S percentages are matched to theoretical values (e.g., C: 63.5%, H: 5.3%) .

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Ethanol or ethyl acetate removes polar impurities .

- Chromatography : Silica gel columns with hexane:ethyl acetate (gradient 9:1 to 1:1) resolve regioisomers .

- Drying agents : NaSO or MgSO for organic layer dehydration post-extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Triethylamine vs. DMAP for amide coupling; DMAP reduces dimerization (e.g., 23% dimer in compound 16 vs. 52% yield in compound 18) .

- Temperature control : Reflux (110°C) for azide substitutions vs. room temperature for sensitive intermediates .

- Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .

Q. What strategies are used to predict the biological activity of this compound?

- Molecular docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., thiazole moieties binding to kinase ATP pockets, as seen in compound 9c’s docking with α-glucosidase) .

- In vitro assays : Antimicrobial testing (MIC against S. aureus) or antiproliferative screens (MTT assay on cancer cell lines) .

Q. How can researchers address contradictions in spectral data during characterization?

- Reaction monitoring : TLC (hexane:ethyl acetate 9:1) identifies side products early .

- Alternative techniques : X-ray crystallography resolves ambiguous NOE correlations (e.g., confirming oxalamide conformation) .

- Isotopic labeling : -NMR distinguishes NH environments in crowded spectra .

Q. What are the challenges in regioselective functionalization of the thiazole ring?

- Steric hindrance : 4-Methyl and phenyl groups at C-2/C-5 direct electrophiles to C-4 via π-π stacking .

- Directing groups : Boc-protected amines or halogens enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-4) .

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.